molecular formula C17H12BrN3O4 B2768235 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 897735-67-0

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2768235
CAS RN: 897735-67-0
M. Wt: 402.204
InChI Key: OBRACXBJNNPTAN-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and analgesic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazole derivatives are generally synthesized through reactions involving acetic acid derivatives and thiosemicarbazide . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as NMR, IR, and elemental analysis . Molecular docking studies are often carried out to study the binding mode of active compounds with receptors .

Scientific Research Applications

Antimicrobial Activity

Triazoles, including the compound , exhibit significant antimicrobial properties. Researchers have explored their potential as antibacterial agents against Gram-positive pathogens . The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with antimicrobial effects . Further investigations into the compound’s specific antibacterial activity and mechanisms are warranted.

Antifungal Properties

Triazoles have also demonstrated antifungal activity. The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been linked to antifungal effects . Researchers could explore the compound’s efficacy against specific fungal strains and evaluate its potential as an antifungal agent.

Anticancer Potential

Triazoles, including the synthesized compound, have been investigated for their anticancer properties . Researchers could explore its effects on cancer cell lines, assess its cytotoxicity, and investigate potential mechanisms of action. In silico studies may provide insights into its interactions with cancer-related targets.

Antioxidant Activity

Triazoles are known for their antioxidant effects . Researchers could evaluate the compound’s ability to scavenge free radicals, protect against oxidative stress, and potentially mitigate cellular damage. In vitro and in vivo studies would be valuable.

Other Biological Effects

The compound’s unique structure warrants exploration of additional biological effects. Researchers could investigate its potential as an anticonvulsant, considering the presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety . Additionally, further studies could explore any anti-inflammatory properties.

Lipophilicity and Electronic Effects

To enhance the compound’s properties, researchers may consider modifying its lipophilicity while maintaining substituent electronic effects . Fine-tuning these characteristics could optimize its biological activity.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. For similar compounds, safety data sheets recommend avoiding contact with skin and eyes, avoiding inhalation and ingestion, and using personal protective equipment .

Future Directions

Oxadiazole derivatives are of interest in the fields of medicine and agriculture due to their diverse biological activities . Future research may focus on the synthesis of new oxadiazole derivatives, the exploration of their biological activities, and the development of methods for their safe and effective use .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c18-12-4-1-10(2-5-12)16-20-21-17(25-16)19-15(22)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRACXBJNNPTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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